molecular formula C15H23NO2 B2377507 tert-Butyl 3-[(2-phenylethyl)amino]propanoate CAS No. 175071-98-4

tert-Butyl 3-[(2-phenylethyl)amino]propanoate

Cat. No.: B2377507
CAS No.: 175071-98-4
M. Wt: 249.354
InChI Key: XAVZQXMBTIHNPR-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(2-phenylethyl)amino]propanoate: is a chemical compound used in various scientific research applications. It is known for its high perplexity and burstiness, making it valuable in fields such as drug synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(2-phenylethyl)amino]propanoate typically involves the reaction of tert-butyl acrylate with 2-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-[(2-phenylethyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, under mild to moderate temperatures.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tert-butyl derivatives.

Scientific Research Applications

tert-Butyl 3-[(2-phenylethyl)amino]propanoate is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(2-phenylethyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate
  • tert-Butyl (S)-3-[(1-phenylethyl)amino]propanoate

Comparison: tert-Butyl 3-[(2-phenylethyl)amino]propanoate is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-(2-phenylethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)10-12-16-11-9-13-7-5-4-6-8-13/h4-8,16H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVZQXMBTIHNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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